2-Pentanone, 1-chloro-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)-
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Overview
Description
2-Pentanone, 1-chloro-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of multiple functional groups, including a ketone, a hydroxyl group, a chlorine atom, and several fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1-chloro-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of hydroxyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1-chloro-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
2-Pentanone, 1-chloro-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pentanone, 1-chloro-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For instance, the hydroxyl group can form hydrogen bonds, while the ketone group can act as an electrophile in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 5-hydroxy-: Similar in structure but lacks the chlorine and trifluoromethyl groups.
4-Hydroxy-4-methyl-2-pentanone: Contains a hydroxyl group and a ketone but differs in the position and presence of other substituents.
Uniqueness
The uniqueness of 2-Pentanone, 1-chloro-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
101931-66-2 |
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Molecular Formula |
C6H5ClF6O2 |
Molecular Weight |
258.54 g/mol |
IUPAC Name |
1-chloro-5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one |
InChI |
InChI=1S/C6H5ClF6O2/c7-2-3(14)1-4(15,5(8,9)10)6(11,12)13/h15H,1-2H2 |
InChI Key |
NAOYHAKZLFCKQW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CCl)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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